![molecular formula C16H18N2O B458748 spiro[2,5-dihydro-1H-benzo[g]indazole-4,1'-cyclohexane]-3-one CAS No. 302778-23-0](/img/structure/B458748.png)
spiro[2,5-dihydro-1H-benzo[g]indazole-4,1'-cyclohexane]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties. The unique spirocyclic framework of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction yields the tricyclic indole structure, which is then further processed to obtain the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which can react with halogens or nitro groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: Another spirocyclic compound with similar structural features.
Spirooxindole: Known for its biological activities and used in drug design.
Indole Derivatives: A broad class of compounds with diverse biological properties.
Uniqueness
Spiro[2,5-dihydro-1H-benzo[g]indazole-4,1’-cyclohexane]-3-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
302778-23-0 |
---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33g/mol |
IUPAC-Name |
spiro[2,5-dihydro-1H-benzo[g]indazole-4,1'-cyclohexane]-3-one |
InChI |
InChI=1S/C16H18N2O/c19-15-13-14(17-18-15)12-7-3-2-6-11(12)10-16(13)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H2,17,18,19) |
InChI-Schlüssel |
GBYOITLAVUHEJG-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NN4 |
Kanonische SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.